CB1 inverse agonist 1, also referred to as JM-00266, is a novel compound designed to target the cannabinoid receptor 1 (CB1R), which is implicated in various metabolic disorders, particularly obesity. This compound was developed to function as a selective inverse agonist with limited permeability across the blood-brain barrier, aiming to mitigate central nervous system side effects associated with earlier CB1 antagonists like Rimonabant. The focus on peripheral action allows for potential therapeutic applications without the psychological effects that have hindered previous compounds.
CB1 inverse agonist 1 is classified under cannabinoid receptor antagonists, specifically targeting the CB1 subtype of cannabinoid receptors. This classification is significant due to the receptor's role in regulating metabolic processes and appetite. The development of JM-00266 stems from a need for safer alternatives to Rimonabant, which was withdrawn from the market due to adverse psychiatric effects. The compound is synthesized to exhibit high selectivity for CB1R while minimizing interactions with other receptors, particularly those in the central nervous system.
The synthesis of CB1 inverse agonist 1 involves several strategic modifications to the Rimonabant structure to enhance its pharmacokinetic profile. Key methods include:
These synthetic strategies aim to create a compound that can effectively act on peripheral CB1 receptors without significant central effects, thereby enhancing its therapeutic potential for treating obesity and related metabolic disorders .
The molecular structure of CB1 inverse agonist 1 can be characterized by its specific functional groups that enhance its interaction with CB1R. Key structural features include:
The compound exhibits a calculated molecular weight and specific three-dimensional conformation conducive to its inverse agonist activity .
The synthesis of CB1 inverse agonist 1 involves several chemical reactions, including:
These reactions are crucial for developing a compound that meets the desired pharmacological profile while ensuring high purity necessary for further testing .
CB1 inverse agonist 1 functions by binding to the CB1 receptor and inducing an inverse agonist effect, which stabilizes the inactive conformation of the receptor. This action leads to:
In experimental settings, JM-00266 has shown a dose-dependent increase in cyclic adenosine monophosphate production in HEK293T cells transfected with CB1R, confirming its role as an inverse agonist .
The physical and chemical properties of CB1 inverse agonist 1 include:
CB1 inverse agonist 1 holds promise for several scientific applications:
The ongoing research into this compound aims to elucidate its full therapeutic potential while addressing safety concerns associated with earlier cannabinoid receptor antagonists .
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1